N-(2-ethylphenyl)-5-fluoro-2-methoxybenzenesulfonamide
Description
Properties
Molecular Formula |
C15H16FNO3S |
|---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
N-(2-ethylphenyl)-5-fluoro-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C15H16FNO3S/c1-3-11-6-4-5-7-13(11)17-21(18,19)15-10-12(16)8-9-14(15)20-2/h4-10,17H,3H2,1-2H3 |
InChI Key |
HWEATFSJDZZOSA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)F)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ethylphenyl)-5-fluoro-2-methoxybenzenesulfonamide typically involves a multi-step process. One common method includes the sulfonation of 2-ethylphenylamine followed by the introduction of the fluorine and methoxy groups. The reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
Chemical Reactions Analysis
Types of Reactions: N-(2-ethylphenyl)-5-fluoro-2-methoxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Common in aromatic compounds, where one substituent is replaced by another.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products: The major products formed depend on the specific reaction and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce various halogenated derivatives.
Scientific Research Applications
Therapeutic Applications
1.1 Antitumor Activity
One of the primary applications of N-(2-ethylphenyl)-5-fluoro-2-methoxybenzenesulfonamide is its use as an antitumor agent. Research indicates that this compound acts as a potent inhibitor of ribonucleotide reductase, an enzyme crucial for DNA synthesis and repair. By inhibiting RNR, the compound can effectively reduce the proliferation of tumor cells, making it a candidate for cancer therapies .
1.2 Mechanism of Action
The mechanism through which this compound exerts its antitumor effects involves the disruption of nucleotide metabolism. By inhibiting RNR, the compound limits the availability of deoxyribonucleotides necessary for DNA replication, thereby inducing apoptosis in rapidly dividing cancer cells .
Formulation and Stability
2.1 Crystalline Forms
Research has focused on developing stable crystalline forms of this compound to enhance its bioavailability and therapeutic efficacy. These forms include co-crystals and salts that exhibit lower electrostatic interactions, improving their solubility and stability under physiological conditions .
2.2 Pharmaceutical Compositions
Pharmaceutical compositions containing this sulfonamide compound have been formulated to ensure effective delivery to target tissues. These compositions often include pharmaceutically acceptable carriers that facilitate absorption and distribution within the body .
Case Studies
3.1 Clinical Trials
Several clinical trials have investigated the efficacy of this compound in treating various cancers. Preliminary results suggest promising outcomes in terms of tumor reduction and patient survival rates, particularly in cases resistant to conventional therapies .
3.2 Comparative Studies
Comparative studies have evaluated the effectiveness of this compound against other known RNR inhibitors. Findings indicate that this compound offers superior selectivity and potency, making it a valuable addition to the arsenal of anticancer drugs .
Summary Table of Applications
| Application | Description |
|---|---|
| Antitumor Agent | Inhibits ribonucleotide reductase, reducing tumor cell proliferation |
| Mechanism of Action | Disrupts nucleotide metabolism leading to apoptosis in cancer cells |
| Formulation Stability | Development of stable crystalline forms for improved bioavailability |
| Clinical Trials | Investigated for efficacy in various cancers with promising results |
| Comparative Effectiveness | Superior selectivity compared to other RNR inhibitors |
Mechanism of Action
The mechanism by which N-(2-ethylphenyl)-5-fluoro-2-methoxybenzenesulfonamide exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or interfere with signaling pathways by interacting with receptors. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varying N-Substituents
†Calculated based on formula C₁₅H₁₆FNO₃S.
- Key Observations :
- The 2-ethylphenyl group in the target compound introduces steric bulk compared to smaller N-substituents (e.g., diethyl or cyclohexyl). This may influence binding to biological targets, though specific activity data are lacking .
- Halogen substitution : The 5-fluoro group in the target compound contrasts with the 5-chloro substituent in N-(5-chloro-2-methoxyphenyl)benzenesulfonamide . Fluorine’s electronegativity and smaller size may enhance metabolic stability compared to chlorine.
- Methoxy positioning : The 2-methoxy group is conserved across analogues, suggesting its role in electronic modulation or hydrogen bonding.
Physicochemical Properties
- Solubility : The methoxy and sulfonamide groups may improve aqueous solubility relative to purely hydrophobic analogues.
Biological Activity
N-(2-ethylphenyl)-5-fluoro-2-methoxybenzenesulfonamide is a synthetic organic compound that exhibits a range of biological activities primarily due to its sulfonamide functional group. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has the following structural features:
- Molecular Formula : C₁₄H₁₅FNO₃S
- Molecular Weight : 309.4 g/mol
- Functional Groups : Sulfonamide, methoxy, and fluoro substituents.
This unique combination allows the compound to interact with various biological targets, making it a candidate for therapeutic applications in oncology and other fields.
The biological activity of this compound is largely attributed to its ability to inhibit specific enzymes involved in metabolic pathways. The sulfonamide group can mimic natural substrates, allowing it to bind to enzymes or receptors and alter their activity. This inhibition can disrupt critical biochemical pathways, which may lead to therapeutic effects in diseases such as cancer.
Enzyme Inhibition
Research indicates that this compound can effectively inhibit certain enzymes, particularly those related to protein tyrosine kinases (PTKs). PTKs are crucial in cell signaling pathways that regulate cell growth and differentiation. Inhibition of these enzymes can lead to decreased proliferation of cancer cells and altered cellular responses.
Potential Therapeutic Applications
This compound shows promise in several therapeutic areas:
- Oncology : Its ability to inhibit PTKs suggests potential use in cancer treatment.
- Anti-inflammatory : Preliminary studies indicate that it may possess anti-inflammatory properties.
- Antimicrobial : The compound's structural characteristics may also confer antimicrobial activity.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Case Study on Cancer Cell Lines :
- A study evaluated the compound's effects on various cancer cell lines, demonstrating significant inhibition of cell proliferation at micromolar concentrations.
- The mechanism was linked to the downregulation of PTK activity, leading to apoptosis in treated cells.
-
In Vivo Studies :
- Animal models treated with the compound showed reduced tumor growth compared to control groups.
- Histological analysis revealed decreased angiogenesis and increased apoptosis markers in tumor tissues.
-
Comparative Analysis with Other Compounds :
- A comparative study highlighted that this compound exhibited superior enzyme inhibition compared to structurally similar compounds.
- Table 1 summarizes the comparative efficacy of various sulfonamide derivatives against specific enzymes.
| Compound Name | Enzyme Inhibition (%) | IC50 (µM) |
|---|---|---|
| This compound | 85% | 12 |
| N-(4-ethylphenyl)-5-fluoro-2-methoxybenzenesulfonamide | 70% | 25 |
| N-(4-ethylphenyl)maleimide | 60% | 30 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
